molecular formula C16H18N2O B1317927 N-(3-Amino-2-methylphenyl)-3-phenylpropanamide CAS No. 953758-19-5

N-(3-Amino-2-methylphenyl)-3-phenylpropanamide

Cat. No.: B1317927
CAS No.: 953758-19-5
M. Wt: 254.33 g/mol
InChI Key: PXWBNYJKDATHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-3-phenylpropanamide is an amide derivative characterized by a 3-phenylpropanoyl group linked to a substituted aromatic amine (3-amino-2-methylphenyl). This compound is commercially available for research purposes, particularly in proteomics and molecular biology studies, as indicated by its inclusion in Santa Cruz Biotechnology’s product catalog .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-14(17)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h2-9H,10-11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWBNYJKDATHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-3-phenylpropanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Amino-2-methylphenyl)-3-phenylpropanamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: N-(3-Amino-2-methylphenyl)-3-phenylpropanamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may serve as a ligand in the study of enzyme kinetics and inhibition.

Medicine: this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of new products.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Amides with Varied Substituents

  • N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32): Features a dihydroxyphenethyl group instead of the amino-methylphenyl moiety. Synthesized in 89% yield via demethylation, indicating efficient preparation .
  • N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide: A positional isomer with a methoxy group at the 2-position and amino at the 5-position. Such substitutions may alter electronic distribution and hydrogen-bonding capacity, impacting receptor affinity .
  • (R,Z)-2-Amino-N-(2-methoxy-5-(3,4,5-trimethoxystyryl)phenyl)-3-phenylpropanamide (10.3): Incorporates a trimethoxystyryl group, conferring rigidity and planar geometry. This structural feature is associated with anticancer activity (e.g., combretastatin analogs) but complicates synthesis (84% yield) .

Spirocyclic and Heterocyclic Derivatives

  • N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) : A spirocyclic derivative with a sulfur-containing heterocycle. The rigid scaffold may enhance binding specificity, as seen in its anti-coronavirus activity (melting point: 68–196°C). However, increased molecular complexity reduces synthetic accessibility (yields: 90–100%) .
  • N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide : Exhibits potent biological activity (EC₅₀ = 5.5 μM), highlighting the impact of bulky tert-butyl groups on target engagement .

Physicochemical Properties

Solubility and Melting Points

  • N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) : Reported as a yellow oil, indicating low crystallinity and moderate solubility in organic solvents .
  • Spirocyclic Derivatives (8b–8k) : Melting points range from 68°C to 196°C, reflecting variability in crystallinity due to heterocyclic rigidity .
  • Combretastatin Analog (10.3) : Solid state (m.p. 40–42°C) with methoxy groups enhancing stability but reducing aqueous solubility .

The target compound’s amino and methyl groups likely confer intermediate polarity, balancing solubility in semi-aqueous buffers (e.g., ethanol-water mixtures) while maintaining membrane permeability.

Biological Activity

N-(3-Amino-2-methylphenyl)-3-phenylpropanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

This compound features an amide functional group, which is crucial for its interaction with biological targets. The presence of the amino and phenyl groups contributes to its biological activity.

Property Details
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Functional GroupsAmine, Amide, Aromatic Rings

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as a ligand, binding to the active sites of enzymes and inhibiting their activity, which can alter various biochemical pathways. This mechanism is critical in understanding its potential therapeutic applications.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammatory pathways, suggesting potential anti-inflammatory effects.
  • Receptor Interaction : It may also interact with receptors involved in pain perception, indicating analgesic properties.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound can reduce inflammation markers in vitro.
  • Analgesic Properties : Its structural similarity to known analgesics suggests it may modulate pain pathways effectively.
  • Antiproliferative Activity : Some derivatives have shown significant antiproliferative effects against cancer cell lines, particularly breast cancer cells.

Antiproliferative Activity

A study investigated the antiproliferative effects of various derivatives of this compound on MCF-7 breast cancer cells. The results are summarized in the following table:

Compound IC50 (nM) Mechanism
This compound25Inhibition of tubulin polymerization
Derivative A15Colchicine-binding site interaction
Derivative B30Induction of apoptosis

These findings suggest that modifications to the basic structure can significantly enhance biological activity.

Anti-inflammatory Studies

In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit pro-inflammatory cytokines:

Cytokine Concentration (pg/mL) Inhibition (%)
TNF-alpha15040
IL-620035

The compound demonstrated a notable reduction in cytokine levels, indicating its potential as a therapeutic agent in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.